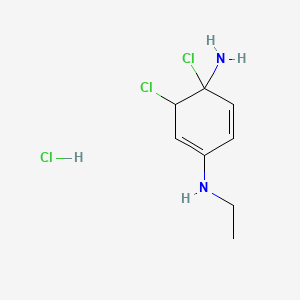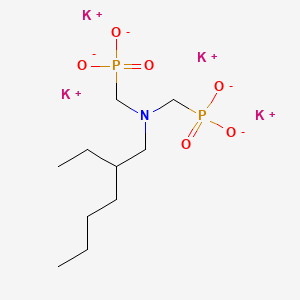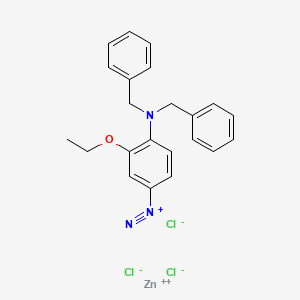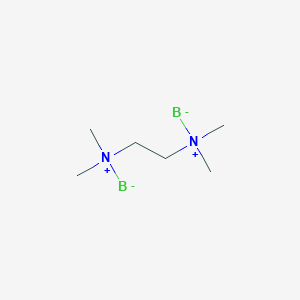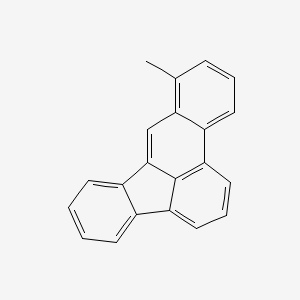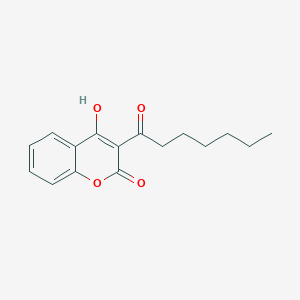
3-Heptanoyl-4-hydroxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Heptanoyl-4-hydroxy-2H-chromen-2-one is a chemical compound belonging to the class of chromen-2-one derivatives. It is characterized by the presence of a heptanoyl group at the third position and a hydroxy group at the fourth position of the chromen-2-one core structure. This compound is known for its potential biological activities and has been the subject of various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptanoyl-4-hydroxy-2H-chromen-2-one typically involves the condensation of 4-hydroxy-2H-chromen-2-one with heptanoic acid or its derivatives. One common method includes the use of heptanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
3-Heptanoyl-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the heptanoyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-Heptanoyl-4-oxo-2H-chromen-2-one.
Reduction: 3-Heptanol-4-hydroxy-2H-chromen-2-one.
Substitution: 3-Heptanoyl-4-alkoxy-2H-chromen-2-one.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mécanisme D'action
The biological activity of 3-Heptanoyl-4-hydroxy-2H-chromen-2-one is attributed to its ability to interact with various molecular targets and pathways. For instance, its antioxidant activity is due to the presence of the hydroxy group, which can scavenge free radicals. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX). Additionally, its anticancer properties are linked to the induction of apoptosis in cancer cells through the activation of caspases .
Comparaison Avec Des Composés Similaires
3-Heptanoyl-4-hydroxy-2H-chromen-2-one can be compared with other chromen-2-one derivatives such as:
3-Acetyl-4-hydroxy-2H-chromen-2-one: Similar structure but with an acetyl group instead of a heptanoyl group. It exhibits different biological activities and physicochemical properties.
3-Cinnamoyl-4-hydroxy-2H-chromen-2-one: Contains a cinnamoyl group, known for its antimalarial activity.
3-Acetoacetyl-2H-chromen-2-one: Features an acetoacetyl group, used in the synthesis of various heterocyclic compounds
The uniqueness of this compound lies in its specific heptanoyl substitution, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Numéro CAS |
20924-68-9 |
|---|---|
Formule moléculaire |
C16H18O4 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
3-heptanoyl-4-hydroxychromen-2-one |
InChI |
InChI=1S/C16H18O4/c1-2-3-4-5-9-12(17)14-15(18)11-8-6-7-10-13(11)20-16(14)19/h6-8,10,18H,2-5,9H2,1H3 |
Clé InChI |
FGRHRQQUUCLZSZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)C1=C(C2=CC=CC=C2OC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


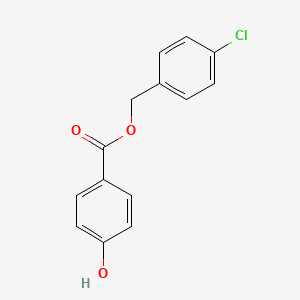
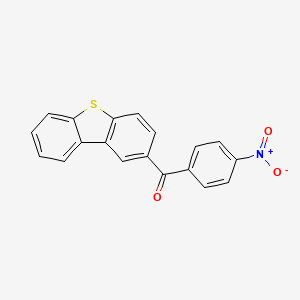
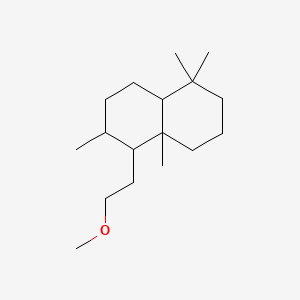
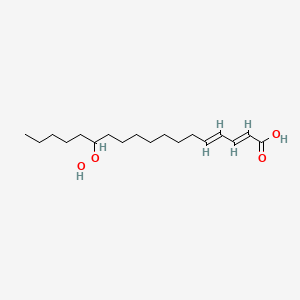
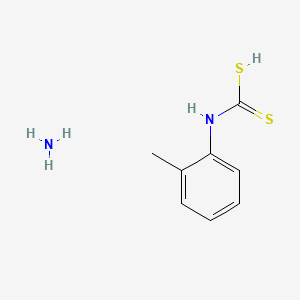
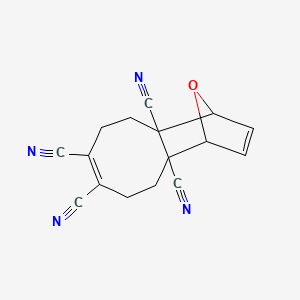
![2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12684447.png)
